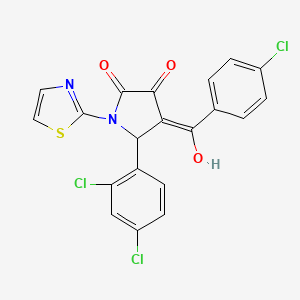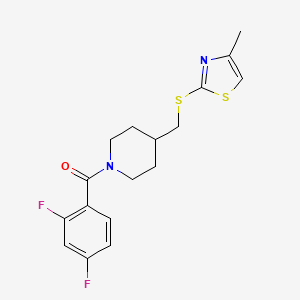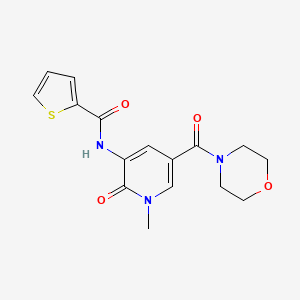![molecular formula C17H14N4O B2935192 (3-(1H-pyrazol-1-yl)phenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone CAS No. 2320216-85-9](/img/structure/B2935192.png)
(3-(1H-pyrazol-1-yl)phenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound '(3-(1H-pyrazol-1-yl)phenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone' is a synthetic molecule that has gained significant attention in the field of scientific research due to its potential therapeutic applications.
科学研究应用
Pharmaceutical Research
This compound, with its pyrrolopyrazine core, is of interest in pharmaceutical research due to its structural similarity to bioactive molecules. Pyrrolopyrazine derivatives have been shown to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory effects . The compound’s ability to interact with various biological targets makes it a valuable scaffold for the development of new therapeutic agents.
Material Science
In material science, the compound’s heterocyclic structure containing nitrogen atoms can be utilized in the synthesis of organic materials. Its potential for forming stable, conjugated systems could be explored for creating novel organic semiconductors or photovoltaic materials, which are crucial in the development of solar cells and electronic devices .
Chemical Synthesis
The compound serves as a versatile intermediate in chemical synthesis. Its reactive carbonyl group can undergo various transformations, enabling the creation of a plethora of new compounds. This reactivity can be harnessed to synthesize complex molecules for further research in organic chemistry .
Biotechnology Development
In biotechnology, this compound could be investigated for its role in enzyme inhibition, which is pivotal in understanding metabolic pathways and designing inhibitors that can regulate biological processes. This has implications for the development of biotechnological applications, including biosensors and bio-based materials .
Environmental Studies
The compound’s potential to bind to heavy metals or pollutants could be explored in environmental studies. Its chelating properties might be useful in the development of new methods for the removal of contaminants from water or soil .
Analytical Chemistry
In analytical chemistry, the compound could be used as a reagent or a fluorescent probe due to its heterocyclic structure. It could help in the detection and quantification of various substances, playing a significant role in environmental monitoring and diagnostic assays .
Drug Discovery
The compound’s structural features make it an attractive candidate for drug discovery. Its scaffold could be modified to enhance its interaction with biological targets, leading to the development of new lead compounds with improved efficacy and reduced toxicity .
Kinase Inhibition Research
Kinase inhibitors are crucial in the treatment of various diseases, including cancer. The compound’s ability to inhibit kinase activity makes it a subject of interest in the search for new anticancer drugs. Its role in kinase inhibition could be further explored to understand its mechanism of action and therapeutic potential .
作用机制
Target of Action
The compound, also known as (3-(1H-pyrazol-1-yl)phenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone, is a derivative of pyrrolopyrazine . Pyrrolopyrazine derivatives have been found to exhibit a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It is known that pyrrolopyrazine derivatives can interact with various biological targets due to their heterocyclic nature . The presence of nitrogen atoms in the heterocyclic ring structure may play a key role in these interactions .
Biochemical Pathways
Given the wide range of biological activities exhibited by pyrrolopyrazine derivatives, it can be inferred that multiple pathways may be affected .
Result of Action
Given the biological activities exhibited by pyrrolopyrazine derivatives, it can be inferred that the compound may have potential therapeutic effects .
属性
IUPAC Name |
5,7-dihydropyrrolo[3,4-b]pyridin-6-yl-(3-pyrazol-1-ylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O/c22-17(20-11-14-5-2-7-18-16(14)12-20)13-4-1-6-15(10-13)21-9-3-8-19-21/h1-10H,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONVUIWLPAWURRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1C(=O)C3=CC(=CC=C3)N4C=CC=N4)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

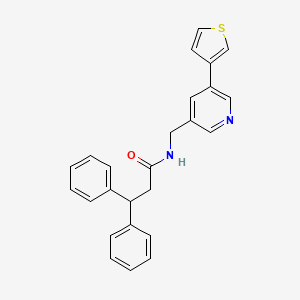
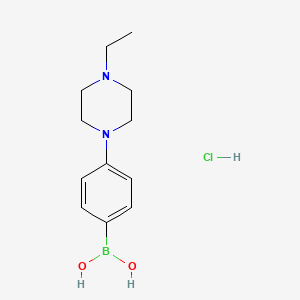
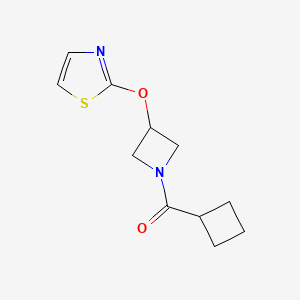

![2-[[1-(5-Chloro-2-methoxybenzoyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2935116.png)
![2-[6-(3-Nitrophenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2935117.png)
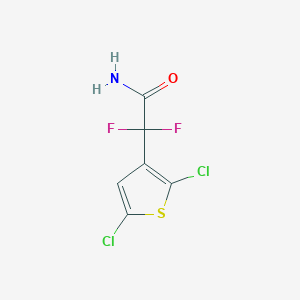
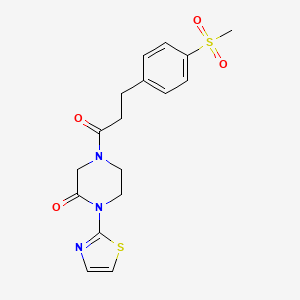
![N-(2-(8-chloro-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-2(11H)-yl)-2-oxoethyl)acetamide](/img/structure/B2935122.png)

